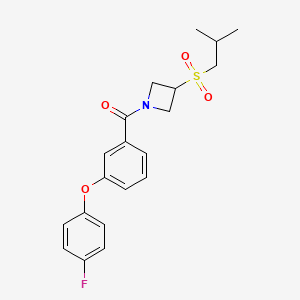

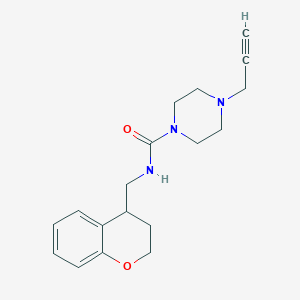

![molecular formula C21H16N2O4 B2824602 5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)pyridine-3-carboxylic acid CAS No. 457100-77-5](/img/structure/B2824602.png)

5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)pyridine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)pyridine-3-carboxylic acid” is a complex organic molecule. It contains a fluorene group, which is a polycyclic aromatic hydrocarbon, attached to a pyridine ring via a carbonyl-amino linkage .

Synthesis Analysis

The synthesis of such compounds often involves the use of fluorenylmethyloxycarbonyl (Fmoc) protection, which is a common strategy in peptide synthesis . The Fmoc group is used to protect the amino group during synthesis, and can be removed under mildly basic conditions when no longer needed .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the reactivity of the fluorene and pyridine groups, as well as the carbonyl-amino linkage . The Fmoc group is known to be involved in peptide coupling reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Peptide Research

This compound is pivotal in the field of synthetic chemistry, particularly in peptide synthesis. The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the chemical structure of interest, is utilized to protect hydroxy groups during the synthesis of complex molecules. It allows for the selective removal of the Fmoc group under mild conditions, thereby preserving the integrity of other sensitive functional groups within the molecule. This method facilitates the construction of peptides with "difficult sequences" by inhibiting interchain association, making it a crucial tool in solid-phase peptide synthesis (Johnson et al., 1993; Fields & Noble, 2009).

Material Science and Catalysis

In material science, the synthesis and characterization of metal–organic frameworks (MOFs) using derivatives of pyridine-based isophthalic acid, which shares functional similarities with the compound , have shown promising catalytic applications. These MOFs are used in the microwave-assisted peroxidative oxidation of alcohols and the Henry reaction, demonstrating the compound's potential in facilitating diverse chemical transformations (Karmakar et al., 2016).

Analytical Methods

In analytical chemistry, the derivative compounds of 5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)pyridine-3-carboxylic acid, such as those used in the creation of carbon dots with high fluorescence quantum yields, are essential for understanding the fluorescence origins of carbon dots. This insight is crucial for expanding the applications of carbon dots in various fields, including bioimaging and sensor technology (Shi et al., 2016).

Drug Synthesis and Pharmacological Studies

While maintaining compliance with the exclusion criteria regarding drug use, dosage, and side effects, it's worth noting that research into derivatives of 2-pyridinecarboxylic acids and their antihypertensive activities indicates the broader chemical family's significance in medicinal chemistry. These studies underscore the potential for developing therapeutic agents, highlighting the importance of foundational chemical research in contributing to advances in healthcare (Finch et al., 1978).

Eigenschaften

IUPAC Name |

5-(9H-fluoren-9-ylmethoxycarbonylamino)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O4/c24-20(25)13-9-14(11-22-10-13)23-21(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19H,12H2,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHRRZPTPCYNCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CN=CC(=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

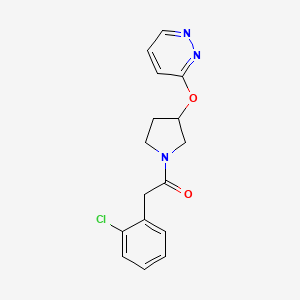

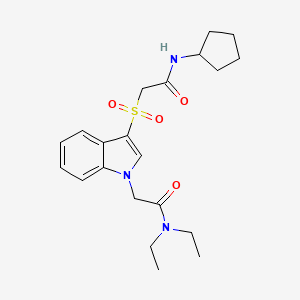

![3-methoxy-1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2824522.png)

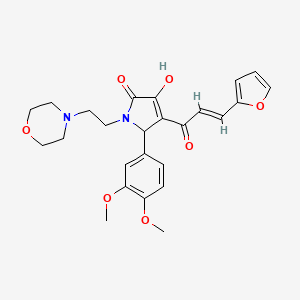

![2-Chloro-N-[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide](/img/structure/B2824532.png)

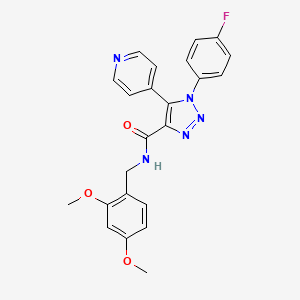

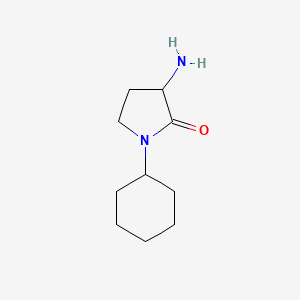

![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2824533.png)

![2-(9-Chloro-5-thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2824536.png)

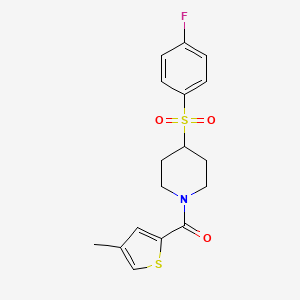

![methyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-2-carboxylate](/img/structure/B2824538.png)